1-[(Dibenzylamino)methyl]cyclopropanol
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Overview
Description
1-[(Dibenzylamino)methyl]cyclopropanol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is characterized by a cyclopropane ring substituted with a dibenzylamino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Dibenzylamino)methyl]cyclopropanol can be synthesized through the reaction of N,N-dibenzylglycine ethyl ester with ethylmagnesium bromide . The reaction typically involves the following steps:
Formation of Grignard Reagent: Ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in anhydrous ether.
Reaction with N,N-dibenzylglycine Ethyl Ester: The Grignard reagent is then added to a solution of N,N-dibenzylglycine ethyl ester in anhydrous ether, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropane ring.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified cyclopropane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the dibenzylamino group.
Scientific Research Applications
1-[(Dibenzylamino)methyl]cyclopropanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[(Dibenzylamino)methyl]cyclopropanol can be compared with other similar compounds, such as:
1-[(Dibenzylamino)methyl]cyclopropane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-[(Dibenzylamino)methyl]cyclobutane: Contains a cyclobutane ring instead of a cyclopropane ring, leading to variations in stability and reactivity.
1-[(Dibenzylamino)methyl]cyclopentane:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(dibenzylamino)methyl]cyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,20H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKRCMMHALAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573531 |
Source
|
Record name | 1-[(Dibenzylamino)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428855-17-8 |
Source
|
Record name | 1-[(Dibenzylamino)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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